molecular formula C9H12N4OS B8026497 2-amino-5-butyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

2-amino-5-butyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B8026497
M. Wt: 224.29 g/mol
InChI Key: BSKPPTLOSPPMLG-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-5-butyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves several synthetic steps. Starting materials and reagents are selected based on the desired chemical transformations. The synthetic route typically includes:

    Amidation: This step involves the reaction of an amine with a carboxylic acid derivative to form an amide bond.

    Substitution: This step involves the replacement of a functional group in a molecule with another functional group.

    Reduction: This step involves the reduction of the nitro group to an amine.

    Guanidination: This step involves the conversion of an amine to a guanidine group.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, with readily available raw materials and a simple process .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced to form different reduction states.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and use in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related chemical structures and properties. These compounds can be identified using databases such as PubChem, which provides information on related compounds based on structural similarity .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the unique properties it imparts. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-amino-5-butyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-2-3-4-5-11-7-6(8(14)12-5)15-9(10)13-7/h2-4H2,1H3,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKPPTLOSPPMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=O)C2=C(N1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC(=O)C2=C(N1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.